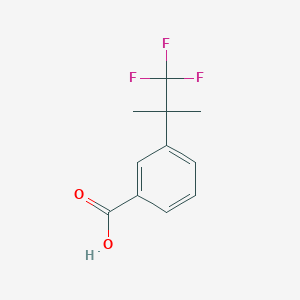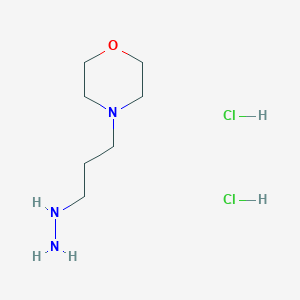
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex, involving multiple steps and conditions that affect the yield and purity of the final product. For instance, the synthesis of mesogens with benzoic acid moieties involves the introduction of fluorinated chains and hydrogen bonding capabilities, as seen in the synthesis of a compound with a thermotropic cubic phase . Similarly, the stereospecific synthesis of 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids involves alkylation with enantiomerically pure bromo-methylpropanoic acid esters . These examples suggest that the synthesis of "3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid" would likely require careful consideration of the reagents and conditions to achieve the desired fluorination and substitution pattern.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For example, the structure of 2,6-bis(trifluoromethyl)benzoic acid was analyzed using vibrational spectroscopy and DFT calculations to understand its geometry and electronic properties . Similarly, the molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions . These studies indicate that the molecular structure of "3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid" would likely exhibit unique packing and bonding patterns that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including electrophilic substitutions and complex formation. Directed lithiation of unprotected benzoic acids allows for the introduction of different substituents in specific positions on the aromatic ring . Complexes based on benzoic acid ligands can selectively identify metal ions in aqueous solutions, as demonstrated by the fluorescence quenching mechanism . These findings suggest that "3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid" could potentially participate in similar reactions, leading to the formation of novel compounds or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. The mesogen with a thermotropic cubic phase exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, highlighting the impact of molecular design on phase behavior . The vibrational spectral analysis and DFT calculations of 2,6-bis(trifluoromethyl)benzoic acid provide insights into its chemical activity and stability, which are important for understanding its reactivity and potential applications . These studies imply that the physical and chemical properties of "3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid" would be similarly affected by its trifluoromethyl groups and overall molecular geometry.
Applications De Recherche Scientifique
Supramolecular Assemblies and Liquid Crystals
The study of semifluorinated tapered monodendrons, which are structurally related to 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, has shown that the fluorophobic effect can induce self-assembly into supramolecular columnar dendrimers. These dendrimers exhibit a homeotropic hexagonal columnar liquid crystalline phase, showcasing the impact of fluorination on self-assembly ability and the formation of liquid crystalline phases (Percec, Johansson, Ungar, & Zhou, 1996).
Coordination Polymers and Gas Sensing
Research into coordination polymers using compounds similar to 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid has led to the development of materials with potential applications in gas sensing. These coordination polymers have been synthesized using various metals and exhibit unique structural features, including one and two-dimensional arrangements, which could be leveraged for the detection of gases (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).
Fluorescence Probes for Reactive Oxygen Species Detection
In the development of novel fluorescence probes for the detection of reactive oxygen species, derivatives of benzoic acid, similar to 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, have been employed. These probes are designed to selectively and reliably detect highly reactive oxygen species and differentiate between specific species, providing a tool for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Multilayered Liquid-Crystalline Structures
The fixation and photopolymerization of multilayered structures derived from liquid-crystalline complexes, involving benzoic acid derivatives, demonstrate the potential for creating stable layered materials. These materials, once polymerized, exhibit unique properties, such as the ability to remove specific molecules from the polymers, opening up possibilities for targeted applications in material science (Kishikawa, Hirai, & Kohmoto, 2008).
Propriétés
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-4-7(6-8)9(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHDBMNKUCXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)


![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)

![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)